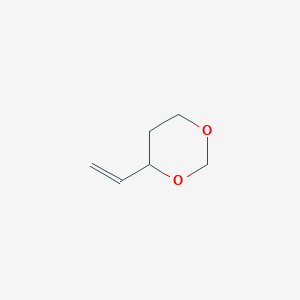
1,3-Dioxane, 4-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 4-ethenyl- is an organic compound with the molecular formula C₆H₁₀O₂ It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and an ethenyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 4-ethenyl- can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-Dioxane, 4-ethenyl- often involves similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl₄) and tetrabutylammonium tribromide in absolute alcohol has been reported to yield high amounts of the compound . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxane, 4-ethenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lactones or related cleavage products, while reduction reactions typically produce hydroxy ethers .
Aplicaciones Científicas De Investigación
1,3-Dioxane, 4-ethenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane, 4-ethenyl- involves its interaction with molecular targets and pathways. For instance, in reduction reactions, the compound forms oxocarbonium ions in the rate-determining step . This interaction is crucial for its reactivity and stability under different conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms at the 1 and 3 positions.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
Uniqueness
1,3-Dioxane, 4-ethenyl- is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs . This makes it a valuable compound for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
1072-96-4 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
4-ethenyl-1,3-dioxane |
InChI |
InChI=1S/C6H10O2/c1-2-6-3-4-7-5-8-6/h2,6H,1,3-5H2 |
Clave InChI |
VPCZGAGWRHOWMC-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCOCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


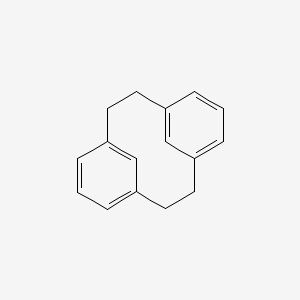

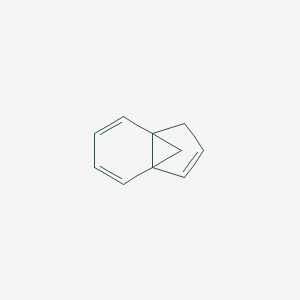

![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
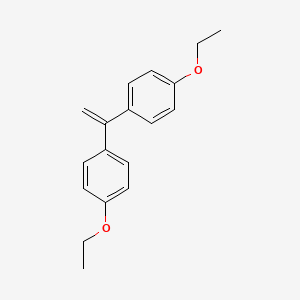
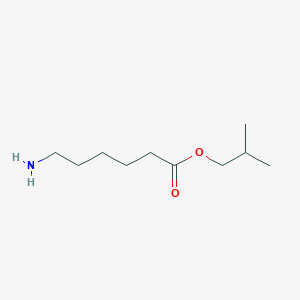
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
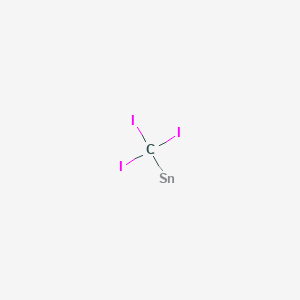
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
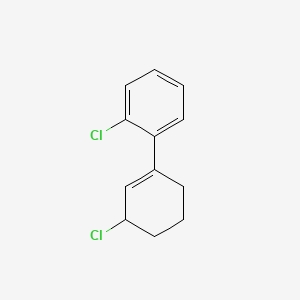
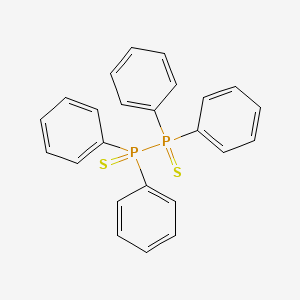
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
